In Vivo Antihyperglycemic Potency: 1,2,4-Oxadiazolidine-3,5-diones vs. Thiazolidine-2,4-diones (Ciglitazone Class) in Diabetic Mouse Models
In the db/db mouse model of Type 2 diabetes, the trifluoromethoxy-substituted 1,2,4-oxadiazolidine-3,5-dione analog 32 normalized plasma glucose at an oral dose of 5 mg·kg⁻¹, whereas the prototypical thiazolidinedione ciglitazone requires oral doses of ≥100 mg·kg⁻¹ to achieve comparable plasma glucose normalization in the same model . Multiple methoxy- and ethoxy-linked oxazole derivatives within the oxadiazolidinedione series normalized plasma glucose at 100 mg·kg⁻¹ and several reduced glucose at 20 mg·kg⁻¹, demonstrating a ≥5- to 20-fold potency advantage over the thiazolidinedione benchmark .
| Evidence Dimension | Oral dose required for plasma glucose normalization (db/db mouse) |
|---|---|
| Target Compound Data | 5 mg·kg⁻¹ (analog 32); 20–100 mg·kg⁻¹ (multiple analogs) |
| Comparator Or Baseline | Ciglitazone (thiazolidinedione): ≥100 mg·kg⁻¹ in db/db mice (Chang et al., Diabetes 1983, 32:830-8) |
| Quantified Difference | ≥20-fold lower effective dose for oxadiazolidinedione analog 32 vs. ciglitazone |
| Conditions | Obese, insulin-resistant db/db mouse model; oral gavage; plasma glucose measurement |
Why This Matters
A 20-fold potency margin translates directly into lower compound requirements for in vivo efficacy studies, reduced cost per animal experiment, and a wider therapeutic window for lead optimization.
- [1] Malamas MS, Sredy J, McCaleb ML, Gunawan I, Mihan B, Sullivan D. Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones. Eur J Med Chem. 2001;36(1):31-42. doi:10.1016/S0223-5234(00)01191-0. View Source
